1-Benzyl-6-hydroxy-7-cyano-5-azaindolin
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Overview
Description
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of azaindolines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production.
Chemical Reactions Analysis
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Benzyl-6-hydroxy-7-cyano-5-azaindolin exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
1-Benzyl-6-hydroxy-7-cyano-5-azaindolin can be compared with other azaindoline derivatives. Similar compounds include:
- 1-Benzyl-6-oxo-3,5-dihydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile
- 1-Benzyl-6-hydroxy-7-cyano-5-azaindoline
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties .
Properties
IUPAC Name |
1-benzyl-6-oxo-3,5-dihydro-2H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-8-13-14-12(9-17-15(13)19)6-7-18(14)10-11-4-2-1-3-5-11/h1-5,9H,6-7,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQCFJWPZRDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C(=O)NC=C21)C#N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353619 |
Source
|
Record name | 1-BENZYL-6-HYDROXY-7-CYANO-5-AZAINDOLIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66751-31-3 |
Source
|
Record name | 2,3,5,6-Tetrahydro-6-oxo-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66751-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-BENZYL-6-HYDROXY-7-CYANO-5-AZAINDOLIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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